2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an isoindoline-1,3-dione moiety
Mechanism of Action
Target of action
Isoindoline-1,3-diones and oxadiazoles have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of action
Compounds with similar structures have shown diverse chemical reactivity and promising applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Oxadiazole to the Isoindoline-1,3-dione: : This step involves the alkylation of isoindoline-1,3-dione with a suitable alkyl halide that contains the oxadiazole moiety. The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides or other derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxadiazole ring. Common reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Hydrazides, amines.
Substitution: Azides, thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with unique conductive properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-(2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(2,3)15-17-12(18-22-15)8-9-19-13(20)10-6-4-5-7-11(10)14(19)21/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYUEOIKVSRSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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